molecular formula C8H5BrF3NO3 B15203189 2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene

2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene

Cat. No.: B15203189
M. Wt: 300.03 g/mol
InChI Key: CRHWCTGSDWTFFI-UHFFFAOYSA-N
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Description

2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine, nitro, and trifluoroethoxy groups. The trifluoroethoxy group (–OCH₂CF₃) introduces strong electron-withdrawing properties, while the bromine and nitro groups further modulate reactivity and solubility. This compound is hypothesized to serve as a precursor in pharmaceutical synthesis, particularly for fluorinated drugs, given the prevalence of trifluoroethoxy motifs in bioactive molecules .

Properties

Molecular Formula

C8H5BrF3NO3

Molecular Weight

300.03 g/mol

IUPAC Name

1-bromo-2-nitro-3-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C8H5BrF3NO3/c9-5-2-1-3-6(7(5)13(14)15)16-4-8(10,11)12/h1-3H,4H2

InChI Key

CRHWCTGSDWTFFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene typically involves the nitration of 2-Bromo-6-(2,2,2-trifluoroethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity 2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom and trifluoroethoxy group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene (): Replaces the trifluoroethoxy group with ethoxy (–OCH₂CH₃) and adds a fluorine atom at position 3.
  • 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene ():
    Substitutes trifluoroethoxy with methoxy (–OCH₃) and shifts the nitro group to position 4. Methoxy’s electron-donating nature contrasts with trifluoroethoxy, likely altering regioselectivity in nucleophilic substitution reactions .

  • 5-Bromo-2-nitrobenzotrifluoride (O₂N(Br)C₆H₃CF₃, ):
    Features a trifluoromethyl (–CF₃) group instead of trifluoroethoxy. The direct CF₃ attachment increases steric hindrance and lipophilicity compared to the target compound’s –OCH₂CF₃ group, which may enhance solubility in polar solvents .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility (Key Solvents)
2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene (Hypothetical) ~300 (estimated) 260–280 (est.) Moderate in DCM, ether; low in water
1-Bromo-2-nitrobenzene () 202.01 261 Soluble in benzene, ethanol
5-Bromo-2-nitrobenzotrifluoride () 270.02 33–35 (at 1005 mmHg) Likely low in polar solvents
1-Bromo-2-ethoxy-4-nitrobenzene () 246.05 (estimated) ~200 (est.) Soluble in ethanol, ether

Key Observations :

  • The trifluoroethoxy group in the target compound likely reduces boiling points compared to non-fluorinated analogs (e.g., 1-bromo-2-nitrobenzene) due to increased volatility from fluorine’s low polarizability.
  • Solubility in organic solvents (e.g., dichloromethane) is expected to be higher than benzotrifluoride derivatives but lower than methoxy/ethoxy analogs .

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